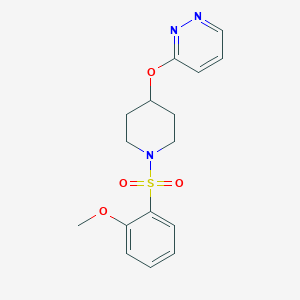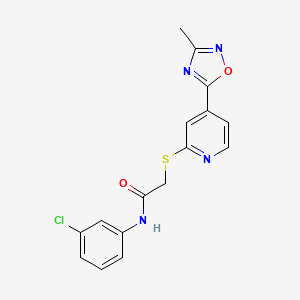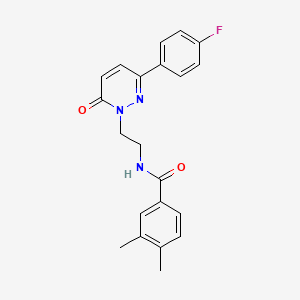
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C16H19Cl2N3O2 and its molecular weight is 356.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Metabolite Derivatives
Studies have highlighted the importance of certain chemical compounds in the development of antimitotic agents. For instance, derivatives of ethyl carbamate have shown activity in biological systems, emphasizing the potential of specific structural components in medicinal chemistry for developing therapeutic agents. Such compounds undergo metabolic transformations, yielding derivatives that may possess biological activity, suggesting a research application in drug discovery and development (Temple & Rener, 1992).
Lipoxygenase Inhibitors
Heterocyclic compounds, including those synthesized from chloro and methoxy substituted phenyl groups, have been investigated for their inhibitory effects on the lipoxygenase enzyme. This points to the potential application of similar compounds in studying and potentially treating conditions associated with lipoxygenase activity, such as inflammation and cancer (Aziz‐ur‐Rehman et al., 2016).
Chemical Synthesis and Molecular Structure
Research into the synthesis of complex molecules and the study of their molecular structures is a significant area of application. Compounds with chloro, methoxy, and pyrazole groups are often subjects of synthesis and structural analysis, contributing to a deeper understanding of molecular interactions and the development of new materials or chemical entities. For example, the synthesis of highly substituted pyrazole ligands and their complexes with metal ions highlights the utility of these compounds in materials science and coordination chemistry (Budzisz et al., 2004).
Extraction and Separation Processes
The study of extraction and separation processes using complex chemical compounds can provide insights into the purification and isolation of specific elements or compounds. For instance, the complexation properties of pyrazolone derivatives have been examined for the extraction of lanthanoids, showcasing an application in separation sciences and recycling of rare earth elements (Atanassova et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-9(21-11(3)16(18)10(2)20-21)7-15(22)19-13-8-12(17)5-6-14(13)23-4/h5-6,8-9H,7H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPUTDNOMIAGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)
![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)
![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)


![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)
![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)
